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L-SERINE (3-13C)

Cat. No.: B1579714
M. Wt: 106.09
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of L-Serine in Cellular Biochemistry

L-serine, though synthesized by the body, is indispensable for a multitude of cellular processes. Its significance extends far beyond being a simple building block for proteins.

L-serine stands at a critical metabolic crossroads, serving as a precursor for the synthesis of several other amino acids, including glycine (B1666218) and cysteine. frontiersin.org Its metabolism is deeply intertwined with one-carbon metabolism, a fundamental process that provides single-carbon units for the synthesis of nucleotides (the building blocks of DNA and RNA), and other essential molecules. annualreviews.orgbiorxiv.org This central role makes L-serine a vital hub, connecting major metabolic pathways and ensuring the availability of crucial biosynthetic precursors. annualreviews.orgexlibrisgroup.com

The influence of L-serine radiates through numerous core metabolic pathways. It is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933), directly linking it to glucose metabolism. mdpi.comnih.gov Furthermore, L-serine is a key player in the folate and methionine cycles, which are essential for methylation reactions that regulate gene expression and protein function. mdpi.com It is also a precursor for the synthesis of phospholipids (B1166683), such as phosphatidylserine (B164497), and sphingolipids, which are critical components of cell membranes and are particularly important for the proper functioning of the nervous system. frontiersin.orgnih.govnih.gov

Central Role as an Amino Acid Precursor and Metabolic Hub

Fundamentals of Stable Isotope Tracing in Metabolic Research

To understand the dynamic flow of molecules through these interconnected pathways, researchers utilize stable isotope tracing. This technique involves introducing molecules labeled with stable (non-radioactive) isotopes, such as carbon-13, into a biological system and then tracking their incorporation into various metabolites. creative-proteomics.commdpi.com

Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon. By replacing a standard carbon-12 atom with a ¹³C atom in a molecule like L-serine, researchers can create a "tracer." humankinetics.com When this labeled molecule is introduced to cells, tissues, or whole organisms, it is metabolized just like its unlabeled counterpart. researchgate.net Analytical techniques such as mass spectrometry can then be used to detect the ¹³C label in downstream metabolites. 13cflux.netmaastrichtuniversity.nl This allows scientists to map the flow of carbon atoms through metabolic pathways and quantify the rate of these reactions, a process known as metabolic flux analysis. researchgate.netnih.govethz.ch

L-SERINE (3-13C) offers distinct advantages for studying metabolic pathways. The label on the third carbon allows for precise tracking of this specific carbon atom as it is transferred during metabolic reactions. For instance, the conversion of serine to glycine involves the removal of the third carbon, which is then transferred to tetrahydrofolate, a key step in one-carbon metabolism. rupress.org By tracing the fate of this ¹³C-labeled carbon, researchers can gain specific insights into the activity of this pathway. This targeted approach provides a clearer picture than using uniformly labeled glucose, where the label is distributed across all carbons. mdpi.com

Properties

Molecular Weight

106.09

Purity

98%

Origin of Product

United States

Methodological Frameworks for L Serine 3 13c Tracer Studies

Experimental Design for Stable Isotope Tracing with L-SERINE (3-13C)

A robust experimental design is paramount for obtaining meaningful and reproducible data from L-SERINE (3-13C) tracer studies. Key considerations include achieving steady state conditions, optimizing tracer administration, and selecting appropriate biological models.

Achievement of Metabolic and Isotopic Steady State Conditions

For accurate metabolic flux analysis, it is crucial that the biological system under investigation is at a metabolic and isotopic steady state. nih.gov Metabolic steady state implies that the concentrations of metabolites and the rates of metabolic reactions are constant over time. nih.gov Isotopic steady state is achieved when the enrichment of the isotope in the metabolite pools becomes constant. nih.govnih.gov

The time required to reach isotopic steady state varies depending on the specific metabolic pathway and the turnover rate of the metabolite pools. nih.gov For instance, glycolytic intermediates may reach steady state within minutes, while the tricarboxylic acid (TCA) cycle intermediates can take a couple of hours, and nucleotides may require up to 24 hours in cultured cells. nih.gov It is essential to determine these timeframes empirically for the specific biological system and experimental conditions. Failure to achieve isotopic steady state can lead to misinterpretation of labeling patterns and inaccurate flux calculations. nih.gov

Optimization of L-SERINE (3-13C) Tracer Concentration and Administration Methods

The concentration of the L-SERINE (3-13C) tracer must be carefully optimized. It should be high enough to allow for detectable incorporation into downstream metabolites but not so high as to perturb the natural metabolic state of the system. In some studies, the labeled serine is substituted for the unlabeled serine in the culture medium. escholarship.org

The method of administration depends on the biological model. For in vitro studies with cultured cells, the tracer is typically added directly to the culture medium. nih.gov For ex vivo studies, such as with tissue slices, the tracer is introduced into the culture medium in which the tissue is maintained. diva-portal.org The administration can be a bolus dose or a continuous infusion, depending on the research question and the desired labeling kinetics.

Selection of Appropriate Biological Models for In Vitro and Ex Vivo Investigations

The choice of the biological model is dictated by the specific research question.

In Vitro Models: Adherent cell lines, such as human pancreatic ductal adenocarcinoma cells, are commonly used to study cancer metabolism. annualreviews.org Suspension cell cultures are also utilized, although they present challenges in separating the cells from the culture medium during sample collection. osti.gov The selection of a specific cell line should consider its metabolic phenotype and relevance to the biological process being investigated. nih.gov

Ex Vivo Models: Precision-cut tissue slices, particularly from the liver, offer a model that better preserves the tissue architecture and cellular heterogeneity compared to cultured cells. diva-portal.org This ex vivo system allows for the investigation of metabolic processes in a more physiologically relevant context. diva-portal.org

Sample Preparation for Downstream Metabolomic Analysis

Proper sample preparation is critical for preserving the metabolic state of the biological sample at the time of collection and for ensuring accurate and reproducible analysis. This process involves rapid quenching of metabolic activity, efficient extraction of metabolites, and, in some cases, derivatization to improve analytical performance.

Quenching and Metabolite Extraction Protocols

The first and most critical step in sample preparation is to rapidly halt all enzymatic reactions, a process known as quenching. osti.govacs.org This is typically achieved by using cold solvents. For adherent cells, a common method involves washing the cells with ice-cold saline followed by the addition of a cold solvent mixture, such as methanol (B129727)/water. mdpi.com For suspension cultures, rapid filtration followed by quenching in cold methanol is an effective method. osti.gov

Following quenching, metabolites are extracted from the cellular matrix. A widely used method is the Bligh and Dyer procedure, which uses a mixture of methanol, water, and chloroform (B151607) to separate polar and nonpolar metabolites. acs.org The choice of extraction solvent and protocol should be optimized to ensure efficient recovery of the target metabolites.

Table 1: Common Quenching and Extraction Methods

MethodDescriptionAdvantagesDisadvantages
Cold Methanol Quenching Plunging the sample into cold methanol (-40°C to -80°C). osti.govacs.orgRapid and effective quenching of enzymatic activity. osti.govCan cause cell leakage if not performed correctly. acs.org
Methanol/Water/Chloroform Extraction A biphasic extraction method to separate polar and nonpolar metabolites. acs.orgAllows for the analysis of a broad range of metabolites.Can be time-consuming and requires careful phase separation.
Rapid Filtration Used for suspension cultures to quickly separate cells from the medium before quenching. osti.govMinimizes metabolic changes during sample collection. osti.govMay not be suitable for all cell types.

Derivatization Techniques for Enhanced Analytical Performance

For analysis by gas chromatography-mass spectrometry (GC-MS), polar metabolites like amino acids must be chemically modified to increase their volatility and thermal stability. This process is called derivatization. mdpi.com

A common two-step derivatization procedure for amino acids involves esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. mdpi.com For example, methylation followed by pentafluoropropionylation (PFP) creates stable derivatives suitable for GC-MS analysis. mdpi.com Another widely used method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. frontiersin.org

For liquid chromatography-mass spectrometry (LC-MS), derivatization can also be employed to improve chromatographic separation and ionization efficiency. researchgate.net

Table 2: Derivatization Reagents for GC-MS and LC-MS Analysis

Analytical PlatformDerivatization ReagentTarget Functional Groups
GC-MS N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)-OH, -NH2, -SH, -COOH
GC-MS Pentafluoropropionic anhydride (B1165640) (PFPA)-OH, -NH2
LC-MS Dansyl chloridePrimary and secondary amines, phenols
LC-MS 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)Primary and secondary amines

Considerations for Isotopic Enrichment and Position-Specific Labeling

In metabolic tracer studies utilizing L-SERINE (3-13C), two critical methodological considerations are the isotopic enrichment of the tracer and the strategic choice of the labeled carbon position. These factors are fundamental to the design of the experiment and the interpretation of the resulting data, ensuring that the metabolic fate of the compound can be accurately traced and quantified.

Isotopic enrichment refers to the percentage of molecules in which the designated carbon atom is the heavy isotope, ¹³C, rather than the more abundant ¹²C. Commercially available L-SERINE (3-13C) typically boasts a high isotopic purity, often ≥99 atom % ¹³C. This high level of enrichment is crucial for maximizing the signal-to-noise ratio in detection methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. A high enrichment ensures that the labeled carbon can be clearly distinguished from the natural abundance of ¹³C (approximately 1.1%), allowing for sensitive detection of the tracer and its metabolic products even when diluted within large endogenous pools.

Position-specific labeling, the deliberate placement of the isotopic label on a specific atom within a molecule, is a powerful technique for dissecting complex metabolic networks. The choice to label the C-3 position of L-serine (the hydroxymethyl side chain) is particularly strategic. Serine is a central node in metabolism, and its different carbons are directed into distinct pathways. The C-3 carbon, specifically, is a primary source for one-carbon units essential for numerous biosynthetic processes. escholarship.organnualreviews.org

When L-SERINE (3-13C) is introduced into a biological system, the ¹³C-labeled hydroxymethyl group can be transferred by the enzyme serine hydroxymethyltransferase (SHMT) to tetrahydrofolate (THF), generating 5,10-methylenetetrahydrofolate and glycine (B1666218). annualreviews.org This process is a cornerstone of folate-mediated one-carbon metabolism. By tracing the ¹³C label from the C-3 position, researchers can quantify the flux through this pathway and track the incorporation of the one-carbon unit into a variety of essential biomolecules.

Detailed research findings from tracer studies using position-specifically labeled serine highlight the utility of this approach. For instance, studies have demonstrated that the C-3 carbon of serine is a significant contributor to the de novo synthesis of purines and thymidylate, a critical component of DNA. nih.gov Furthermore, the label from [3-¹³C]serine can be traced to methionine following the folate-dependent remethylation of homocysteine, allowing for simultaneous measurement of total and folate-dependent homocysteine remethylation rates. physiology.org

The analysis of thermal decomposition products from different position-specifically labeled serines also reveals distinct degradation pathways. Studies on the pyrolysis of [3-¹³C]l-serine, compared to its [1-¹³C] and [2-¹³C] counterparts, have helped elucidate the origins of flavor and aroma compounds, showing how specific carbons contribute to different volatile products. acs.org

The precision of detecting the isotopic enrichment at specific carbon positions is paramount. Advanced analytical techniques, such as gas chromatography combined with Orbitrap mass spectrometry, have been developed to perform position-specific carbon isotope analysis on nanomole amounts of serine. osti.gov These methods can distinguish the ¹³C/¹²C ratio of different fragment ions, which in turn allows for the calculation of δ¹³C values for each atomic position within the serine molecule. osti.gov This high level of analytical precision is essential for accurately determining metabolic fluxes.

The following tables summarize key research findings and analytical details related to the use of L-SERINE (3-13C) in tracer studies.

Table 1: Metabolic Fate of the Labeled Carbon from L-SERINE (3-13C) in Tracer Studies

Metabolic Pathway Key Product(s) Research Finding Citation(s)
One-Carbon Metabolism 5,10-Methylenetetrahydrofolate The C-3 hydroxymethyl group is transferred to tetrahydrofolate, serving as a primary source of one-carbon units. annualreviews.org
Homocysteine Remethylation [¹³C₁]Methionine Allows for the quantification of folate-dependent homocysteine remethylation rates by tracking the transfer of the ¹³C-methyl group to homocysteine. physiology.org
Nucleotide Synthesis Thymidylate (dTTP), Purines (ATP) The one-carbon unit derived from the C-3 position is incorporated into the synthesis of pyrimidine (B1678525) and purine (B94841) rings. nih.gov
Glycine Synthesis Glycine The cleavage of serine into glycine and a one-carbon unit can be monitored. annualreviews.orgacs.org

| Thermal Degradation | Formaldehyde (B43269), Glycolaldehyde | Pyrolysis studies show the C-3 carbon is involved in forming specific initial degradation products like formaldehyde via a retro-aldol pathway. | acs.org |

Table 2: Analytical Precision in Position-Specific Isotope Analysis of Serine

Analytical Method Parameter Measured Reported Precision Application Citation(s)
Gas Chromatography/Orbitrap Mass Spectrometry δ¹³C values of fragment ions ≤ 1‰ precision Characterizing natural-abundance isotope patterns in serine. osti.gov
Gas Chromatography/Orbitrap Mass Spectrometry Propagated standard errors for each carbon position 0.7 – 5‰ Constraining position-specific δ¹³C values for nanomole amounts of serine. osti.gov

| Tracer Infusion with Mass Spectrometry | Serine flux (QSer) | Correction factor of 0.4 applied to plasma enrichment to estimate intracellular enrichment. | Measuring whole-body serine turnover and metabolic fluxes in humans. | physiology.org |

Advanced Analytical Techniques for L Serine 3 13c Metabolite Profiling

Mass Spectrometry-Based Analysis of L-SERINE (3-13C) Labeling Patterns

Mass spectrometry (MS) is a cornerstone of metabolomics, renowned for its sensitivity and ability to analyze complex biological mixtures. nih.govnih.gov When coupled with isotopic tracers like L-serine (3-13C), MS techniques can precisely quantify the incorporation of the heavy isotope into downstream metabolites, revealing the dynamics of metabolic fluxes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Distribution Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing the isotopic distribution in metabolites derived from L-serine (3-13C). oup.com This method involves the derivatization of metabolites to increase their volatility, followed by separation on a GC column and detection by a mass spectrometer. researchgate.netmdpi.com

One of the key applications of GC-MS in this context is the analysis of protein-derived amino acids. oup.com By hydrolyzing proteins from cells or tissues grown in the presence of L-serine (3-13C), researchers can determine the 13C enrichment in serine and other amino acids it is converted to, such as glycine (B1666218). mdpi.com The fragmentation patterns of the derivatized amino acids in the mass spectrometer provide information about the position of the 13C label within the molecule. mdpi.com For instance, by analyzing multiple fragments of a trimethylsilyl (B98337) (TMS) derivative of serine, it is possible to calculate the positional 13C-enrichments at the C1, C2, and C3 positions. mdpi.com This level of detail is crucial for resolving fluxes through interconnected metabolic pathways. nih.gov

Recent studies have highlighted the utility of GC-MS in resolving parallel and cyclic metabolic pathways. nih.gov For example, in studies of photomixotrophic organisms, GC-MS analysis of amino acids and sugar derivatives has been instrumental in dissecting the contributions of different glycolytic routes and their interplay with the Calvin-Benson-Bassham (CBB) cycle. nih.gov

Below is a table summarizing the application of GC-MS in analyzing 13C-labeled metabolites:

Metabolite ClassDerivatization AgentKey Findings from L-SERINE (3-13C) Tracing
Amino AcidsTrimethylsilyl (TMS)Determination of positional 13C enrichment in serine and glycine. mdpi.com
Sugars & Sugar DerivativesTrimethylsilyl (TMS)Elucidation of glycolytic shunt activity and fueling of the CBB cycle. nih.gov
Organic AcidsTrimethylsilyl (TMS)Validation of 13C-positional approaches for key metabolites like malate (B86768) and glutamate. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted and Untargeted Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile technique that is central to both targeted and untargeted metabolomics studies involving L-serine (3-13C). nih.govgoogle.com Unlike GC-MS, LC-MS can analyze a wider range of compounds, including those that are non-volatile or thermally labile, often without the need for derivatization. nih.gov

In targeted metabolomics , researchers focus on a predefined list of metabolites. Using L-serine (3-13C) as a tracer, LC-MS can be used to quantify the incorporation of the 13C label into specific downstream products. This approach is particularly useful for hypothesis-driven research where the metabolic fate of serine is being investigated in a specific pathway. For example, LC-MS can track the conversion of L-serine (3-13C) into glycine, formate (B1220265), and other one-carbon units. nih.gov

Untargeted metabolomics , on the other hand, aims to measure as many metabolites as possible in a sample to obtain a comprehensive metabolic snapshot. When combined with L-serine (3-13C) tracing, untargeted LC-MS can reveal unexpected metabolic fates of serine and identify novel metabolic pathways or connections. google.com The high-resolution and accuracy of modern LC-MS instruments are crucial for distinguishing between isotopologues and identifying unknown labeled compounds. nih.gov

The combination of LC separation with tandem mass spectrometry (LC-MS/MS) further enhances the capabilities for metabolite identification and quantification, making it an indispensable tool for amino acid analysis. metwarebio.com

High-Resolution Mass Spectrometry for Resolving Complex Isotopologues

High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like gas chromatography (GC-Orbitrap MS), offers unparalleled capabilities for resolving complex isotopologues of serine and its metabolites. osti.gov Isotopologues are molecules that differ only in their isotopic composition. nih.gov The ability to distinguish between these subtle mass differences is critical for accurate tracer analysis.

HRMS instruments, such as the Orbitrap, can achieve mass resolutions high enough to separate isotopologues containing different heavy isotopes, for instance, distinguishing a molecule with one 13C atom from one with one 15N atom. osti.govchemrxiv.org This is particularly important in dual-isotope tracer experiments. chemrxiv.org For L-serine (3-13C) studies, HRMS allows for the precise measurement of the mass-to-charge ratio (m/z) of fragment ions, which in turn enables the determination of position-specific isotope ratios. osti.gov

For example, a study using a GC/Orbitrap MS method demonstrated the ability to determine position-specific δ13C values for serine with high precision (≤ 1‰). osti.gov This was achieved by monitoring the 13C/12C ratios of specific fragment ions of derivatized serine. osti.gov Such detailed isotopic information provides a more refined understanding of metabolic fluxes and the underlying biochemical reactions. osti.gov

A table illustrating the resolution required to distinguish key isotopologues is presented below:

Isotopologue PairMass Difference (Da)Required Mass Resolution
M+1 Palmitate (¹³C vs. ²H)~0.001~100,000
Creatine vs. Leucine0.026~4,000
Serine (M+C1N0 vs. M+C0N1)~0.00632High

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-SERINE (3-13C) Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides unique insights into the positional enrichment of isotopes within a molecule. researchgate.netresearchgate.net Unlike mass spectrometry, which measures mass-to-charge ratios, NMR detects the magnetic properties of atomic nuclei, such as 13C. springernature.com This makes it an invaluable tool for L-serine (3-13C) tracer studies, as it can directly identify the specific carbon atom that has been labeled. researchgate.netmdpi.com

Carbon-13 NMR Spectroscopy for Positional Isotopic Enrichment Determination

Carbon-13 (13C) NMR spectroscopy directly measures the 13C nuclei in a sample, providing unambiguous information about the location of the 13C label from L-serine (3-13C) within downstream metabolites. mdpi.com This technique is particularly advantageous for determining the positional isotopomer distribution, which is often challenging to achieve with mass spectrometry alone. researchgate.net

By analyzing the 13C NMR spectrum, researchers can quantify the percentage of 13C enrichment at each carbon position in molecules like serine, glycine, and glycerate. researchgate.netmdpi.com This is crucial for understanding the flow of carbon through metabolic pathways. mdpi.com For example, in studies of photorespiration, 13C NMR has been used to trace the fate of 13C-labeled intermediates and demonstrate that only a small fraction of these molecules escape the primary recycling pathway. mdpi.com

While highly informative, direct 1D 13C-NMR can be limited by lower sensitivity compared to proton (1H) NMR and spectral overlap in complex mixtures. rsc.org

Two-Dimensional NMR Techniques for Carbon-Carbon Coupling Analysis

Two-dimensional (2D) NMR techniques offer enhanced resolution and provide information about the connectivity of atoms within a molecule, which is particularly useful for analyzing the products of L-serine (3-13C) metabolism. nih.govrsc.org

One such technique is the 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.gov This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. By isotopically tagging metabolites with 13C, the sensitivity and resolution of the HSQC experiment can be significantly improved. nih.gov For instance, 13C-formylation of amino metabolites, followed by 1H-13C HSQC analysis, allows for sensitive and quantitative profiling of low-concentration amino compounds. nih.gov

Furthermore, 2D NMR experiments can be used to analyze carbon-carbon (13C-13C) couplings. acs.org The presence of a 13C-13C scalar coupling indicates that two adjacent carbon atoms are both labeled with 13C. This information is invaluable for tracing the path of carbon atoms from L-serine (3-13C) as they are incorporated into the backbone of other molecules. rsc.org Advanced 2D NMR experiments, incorporating features like J-scaling, can provide quantitative analysis of these couplings with high sensitivity and resolution, enabling a detailed estimation of metabolic pathway activities, such as the turns of the TCA cycle. rsc.org

In Vitro and Ex Vivo NMR Applications in L-SERINE (3-13C) Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the position of isotopes within a molecule, making it highly suitable for tracing the metabolic fate of L-serine labeled with carbon-13 at the third carbon position (L-SERINE (3-13C)). nih.govresearchgate.net This positional information is crucial for elucidating complex metabolic pathways. nih.govsci-hub.se

In vitro applications often involve the use of cell cultures or isolated enzymes to study specific metabolic conversions of L-SERINE (3-13C). isotope.comchemie-brunschwig.ch For instance, researchers can introduce L-SERINE (3-13C) into a cell culture medium and, after a period of incubation, extract intracellular metabolites for NMR analysis. nih.gov The resulting spectra can reveal the incorporation of the 13C label into downstream metabolites such as glycine, pyruvate (B1213749), and components of the tricarboxylic acid (TCA) cycle. nih.govnih.gov This approach has been instrumental in studying folate-mediated one-carbon metabolism, where the transfer of the labeled carbon from serine to other molecules can be precisely tracked. nih.gov Studies have utilized 13C NMR to observe the synthesis of [3-13C]serine from [13C]formate in yeast, demonstrating the utility of this technique in dissecting the roles of cytoplasmic and mitochondrial compartments in single-carbon metabolism. nih.gov

Ex vivo applications typically involve the analysis of tissues or organs that have been removed from an organism previously administered with L-SERINE (3-13C). nih.govresearchgate.net This allows for the investigation of metabolic pathways in the context of a whole organism, providing insights that are more physiologically relevant than in vitro studies alone. For example, an ex vivo heart perfusion with a buffer containing L-SERINE (3-13C) can be performed to study cardiac metabolism. nih.gov Subsequent NMR analysis of the heart tissue can quantify the flux of the 13C label through various metabolic pathways, such as glycolysis and the TCA cycle, providing a snapshot of the heart's metabolic state. nih.govresearchgate.net Similarly, brain tissue can be analyzed ex vivo to understand the metabolism of L-serine and its role in neurotransmitter synthesis. researchgate.net These studies are critical for understanding how metabolic processes are altered in disease states. researchgate.net

A key advantage of NMR in L-SERINE (3-13C) research is its ability to distinguish between different isotopomers (molecules with the same number of isotopic atoms but at different positions), which provides a high degree of resolution for metabolic pathway analysis. nih.govresearchgate.net While less sensitive than mass spectrometry, NMR does not require chemical derivatization of metabolites and is non-destructive, allowing for the potential for repeated measurements on the same sample. researchgate.net

Data Processing and Computational Modeling for L-SERINE (3-13C) Tracing Data

Correction for Natural Isotope Abundance in L-SERINE (3-13C) Experiments

A critical step in processing data from L-SERINE (3-13C) tracing experiments is the correction for the natural abundance of 13C, which is approximately 1.1%. nih.govbiorxiv.org This natural abundance means that even in unlabeled metabolites, a small fraction will contain one or more 13C atoms, which can interfere with the accurate measurement of label incorporation from the L-SERINE (3-13C) tracer. nih.govmdpi.com Failure to correct for this can lead to an overestimation of labeling and incorrect interpretation of metabolic fluxes. biorxiv.org

The correction is typically performed using mathematical algorithms that take into account the chemical formula of the metabolite and the natural abundance of all its constituent isotopes (not just carbon). nih.govfrontiersin.org For a given metabolite, the measured mass isotopomer distribution (MID), which is the vector of fractional abundances of the metabolite with mass M+0, M+1, M+2, etc., is a combination of the labeling from the tracer and the natural isotope abundance. nih.gov Correction algorithms, often based on binomial probability distributions, are used to deconvolve these two contributions and determine the true fractional enrichment from the L-SERINE (3-13C) tracer. biorxiv.org Several established algorithms and software tools are available to perform these corrections systematically. mdpi.comfrontiersin.org

Metabolic Flux Analysis (MFA) Algorithms and Software Tools

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.orgfrontiersin.org When combined with 13C tracing experiments using substrates like L-SERINE (3-13C), it becomes a powerful tool known as 13C-MFA for elucidating intracellular metabolic pathways. sci-hub.senih.gov

The core of 13C-MFA is to find a set of metabolic fluxes that best explain the measured 13C labeling patterns of intracellular metabolites. biorxiv.org This is typically formulated as a least-squares optimization problem where the difference between the experimentally measured and the model-predicted labeling patterns is minimized. biorxiv.org The process involves several key steps:

Model Definition : A stoichiometric model of the relevant metabolic network is constructed. vanderbilt.edu

Isotope Labeling Experiment : Cells or organisms are cultured with L-SERINE (3-13C). frontiersin.org

Measurement : The mass isotopomer distributions of key metabolites are measured using techniques like mass spectrometry or NMR. wikipedia.orgvanderbilt.edu

Flux Calculation : Computational algorithms are used to estimate the intracellular fluxes that are most consistent with the measured data. nih.gov

A variety of software tools have been developed to facilitate 13C-MFA. These tools provide functionalities for model construction, simulation of isotope labeling, flux estimation, and statistical analysis.

Table 1: Examples of Software Tools for 13C-Metabolic Flux Analysis

Software ToolKey FeaturesRelevant Application for L-SERINE (3-13C)
INCA (Isotopomer Network Compartmental Analysis) Supports stationary and non-stationary MFA, parallel labeling experiments, and statistical analysis. wikipedia.orgbiorxiv.orgCan model the dynamic incorporation of the 13C label from L-SERINE (3-13C) into various metabolic pathways.
13CFLUX2 Focuses on stationary 13C-MFA, provides comprehensive statistical analysis of flux results. wikipedia.orgSuitable for analyzing experiments where cells have reached an isotopic steady state with L-SERINE (3-13C).
OpenFLUX Open-source platform for stationary 13C-MFA, allows for flexible model construction and analysis. wikipedia.orgCan be used to build and analyze custom metabolic models that include L-serine metabolism.

Pathway Mapping and Network Reconstruction from L-SERINE (3-13C) Tracing Data

Data from L-SERINE (3-13C) tracing experiments are invaluable for mapping metabolic pathways and reconstructing metabolic networks. nih.govacs.org By tracking the fate of the 13C label, researchers can confirm the activity of known pathways and potentially discover novel metabolic routes. frontiersin.orgjove.com

The process of pathway mapping involves tracing the transfer of the labeled carbon atom from L-SERINE (3-13C) to downstream metabolites. For example, the appearance of the 13C label in pyruvate would confirm the activity of serine dehydratase. nih.gov Further incorporation into alanine (B10760859) or TCA cycle intermediates like citrate (B86180) and malate would delineate the subsequent metabolic fate of the serine-derived carbon. nih.gov

Metabolic network reconstruction takes this a step further by integrating the connectivity information derived from tracer experiments into a comprehensive, often genome-scale, model of metabolism. nih.govbiorxiv.org These reconstructed networks provide a holistic view of cellular metabolism and can be used to simulate metabolic behavior under different conditions. biorxiv.org Tracing data from L-SERINE (3-13C) can be used to validate and refine these network models by providing experimental evidence for the activity of specific reactions and pathways. acs.orgnih.gov For instance, if the model predicts that serine can be converted to cysteine, observing the 13C label in cysteine after administration of L-SERINE (3-13C) would provide strong support for this connection in the network. frontiersin.org

Several databases and tools are available to aid in the reconstruction and analysis of metabolic networks.

Table 3: Resources for Metabolic Network Reconstruction and Analysis

ResourceDescription
KEGG (Kyoto Encyclopedia of Genes and Genomes) A database resource for understanding high-level functions and utilities of the biological system, including metabolic pathways. nih.gov
Reactome A free, open-source, curated and peer-reviewed pathway database. nih.gov
Recon3D A comprehensive genome-scale reconstruction of human metabolism. nih.govbiorxiv.org
CardioNet A genome-scale metabolic network of mammalian cardiac metabolism. nih.gov

By combining L-SERINE (3-13C) tracing with these advanced analytical and computational techniques, researchers can gain deep insights into the intricacies of serine metabolism and its connections to the broader metabolic network.

Elucidation of Metabolic Pathways and Fluxes Using L Serine 3 13c

De Novo L-Serine Biosynthesis Pathway Investigations

The de novo synthesis of L-serine is a vital metabolic route, branching from glycolysis to produce an amino acid crucial for numerous cellular functions. nhri.org.twd-nb.info The use of L-SERINE (3-13C) in conjunction with other labeled precursors like [U-13C] glucose has been instrumental in quantifying the flux through this pathway and understanding its regulation.

Tracing Carbon Flow from Glycolytic Intermediates to L-SERINE (3-13C)

The synthesis of L-serine originates from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). frontiersin.orgnih.gov Isotope tracing studies using uniformly labeled glucose ([U-13C] glucose) have demonstrated the significant diversion of glycolytic carbon into the serine biosynthesis pathway in various cell types, particularly in rapidly proliferating cancer cells. annualreviews.orgnih.gov This diversion can account for a substantial portion of the glucose metabolized, highlighting the importance of this pathway for anabolic processes. nih.gov By measuring the incorporation of 13C from glucose into serine, researchers can quantify the rate of de novo serine synthesis. nih.gov For instance, studies have shown that some cancer cell lines divert a large fraction of glycolytic flux into serine and glycine (B1666218) biosynthesis. nih.gov This active shift in carbon flow from glycolysis towards the serine synthesis pathway is a key metabolic feature in certain physiological and pathological states. oup.com

Flux Through Phosphoglycerate Dehydrogenase (PHGDH) Pathway Enzymes (3-Phosphoglycerate Dehydrogenase, Phosphoserine Aminotransferase, Phosphoserine Phosphatase)

The de novo synthesis of L-serine from 3-PG is a three-step enzymatic process. frontiersin.orgmdpi.com The first and rate-limiting step is the oxidation of 3-PG to 3-phosphohydroxypyruvate, catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH). frontiersin.orgnih.gov This is followed by the transamination of 3-phosphohydroxypyruvate to 3-phosphoserine by phosphoserine aminotransferase (PSAT1). frontiersin.organnualreviews.org The final step is the hydrolysis of 3-phosphoserine to L-serine by phosphoserine phosphatase (PSPH). frontiersin.organnualreviews.org

Studies have shown that the expression and activity of these enzymes, particularly PHGDH, are upregulated in certain cancers, leading to increased flux through the pathway. nih.govmdpi.com Using [U-13C] glucose tracing, researchers have confirmed that cell lines with amplified PHGDH exhibit significant glycolytic flux into serine. nih.gov Inhibition of PHGDH has been shown to decrease the production of M+3 serine from [U-13C] glucose without affecting the labeling of upstream glycolytic intermediates, directly demonstrating its role in controlling flux into serine biosynthesis. core.ac.uk The activity of this pathway is crucial for providing the necessary building blocks for cell proliferation. nih.gov

L-Serine (3-13C) Contributions to One-Carbon Metabolism

L-serine is a primary donor of one-carbon units, which are essential for the biosynthesis of nucleotides and for methylation reactions. nhri.org.twmdpi.com L-SERINE (3-13C) is an invaluable tool for tracing the fate of the serine-derived one-carbon unit through this complex network.

Serine Hydroxymethyltransferase (SHMT)-Mediated Conversion to Glycine and Methylene-Tetrahydrofolate

The entry point of serine into one-carbon metabolism is its reversible conversion to glycine, a reaction catalyzed by serine hydroxymethyltransferase (SHMT). frontiersin.orgnih.gov This reaction transfers the C3 carbon of serine to tetrahydrofolate (THF), producing 5,10-methylene-tetrahydrofolate (CH2-THF) and glycine. nhri.org.twnih.gov There are two isoforms of this enzyme, a cytosolic (SHMT1) and a mitochondrial (SHMT2) form, which establish a critical link between serine metabolism and the folate cycle. frontiersin.orgnih.gov

By using L-SERINE (3-13C), the transfer of the labeled carbon to the one-carbon pool can be directly observed. This allows for the measurement of flux through SHMT and the subsequent distribution of the labeled one-carbon unit. Studies have shown that SHMT enzymes are often upregulated in tumors, contributing to the high demand for one-carbon units for nucleotide synthesis. mdpi.com

Tracing One-Carbon Units into Purine (B94841) and Pyrimidine (B1678525) Biosynthesis

The one-carbon units derived from serine are crucial for the de novo synthesis of purines and the pyrimidine thymidine. nhri.org.twnih.gov The CH2-THF generated from the SHMT reaction can be further converted to other one-carbon folate derivatives, such as 10-formyl-THF, which is required for two steps in the purine biosynthesis pathway. d-nb.info The carbon from L-SERINE (3-13C) can be traced into the purine ring of AMP and GMP, as well as the methyl group of thymidine. core.ac.ukresearchgate.net

Stable isotope tracing experiments have demonstrated the significant contribution of serine-derived carbons to nucleotide biosynthesis. annualreviews.orgnih.gov For example, tracing studies with labeled serine have shown its incorporation into purines in both cancerous and noncancerous tissues. nih.gov This highlights the essential role of serine in providing the necessary building blocks for DNA and RNA synthesis, particularly in proliferating cells. nih.gov

Interplay with the Methionine Cycle and Methylation Pathways

The one-carbon units from serine also play a critical role in the methionine cycle. frontiersin.orgmdpi.com CH2-THF can be reduced to 5-methyl-THF, which then donates its methyl group to homocysteine to regenerate methionine. mdpi.comresearchgate.net Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation. mdpi.comresearchgate.net

The use of L-SERINE (3-13C) allows researchers to trace the flow of the serine-derived one-carbon unit through the folate and methionine cycles, ultimately to its incorporation into methylated molecules. escholarship.org This provides insight into how serine metabolism supports the epigenetic landscape and other methylation-dependent cellular processes. The connection between serine metabolism and the methionine cycle also links it to the transsulfuration pathway, which is involved in cysteine and glutathione (B108866) biosynthesis. mdpi.comresearchgate.netnih.gov

Research Findings on L-SERINE (3-13C) Metabolic Tracing

Tracer Used Pathway Investigated Key Finding Cell/Tissue Model
[U-13C] GlucoseDe Novo Serine BiosynthesisSignificant diversion of glycolytic carbon into serine synthesis. nih.govnih.govCancer cell lines nih.gov
L-SERINE (3-13C)One-Carbon MetabolismTracing of the C3 carbon into the one-carbon pool via SHMT. escholarship.orgVarious cell lines
[U-13C] GlucoseNucleotide BiosynthesisInhibition of PHGDH alters glucose carbon incorporation into purine and pyrimidine precursors. d-nb.inforesearchgate.netHCT116, BT-20 cells researchgate.net
L-SERINE (3-13C)Methionine CycleTracing of the one-carbon unit to methionine and SAM. escholarship.orgMammalian cells
[U-13C] SerineSerine to Glycine ConversionNCT-503 treatment increased the fraction of M+1 serine, indicating increased SHMT1 activity. core.ac.ukMDA-MB-468 cells core.ac.uk
[3-13C] SerineTranssulfuration PathwayLabeled serine is incorporated into cystathionine (B15957) and glutathione. nih.govVarious cell lines

L-SERINE (3-13C) in Lipid Metabolism

L-serine is a fundamental building block for several classes of essential lipids. The use of L-SERINE (3-13C) allows for precise tracking of its contribution to these lipid pools, confirming its role as a direct precursor and enabling the quantification of metabolic flux through these synthetic pathways.

L-serine is indispensable for the de novo synthesis of two major classes of membrane lipids: phospholipids (B1166683) and sphingolipids. mdpi.comnih.gov It provides the hydrophilic head group for phosphatidylserine (B164497) (PS) and the backbone for all sphingolipids. nhri.org.twwikipedia.orgpnas.org

In mammalian cells, phosphatidylserine is synthesized through a base-exchange reaction where the head group of an existing phospholipid, such as phosphatidylcholine or phosphatidylethanolamine, is replaced with L-serine. pnas.org This process is catalyzed by phosphatidylserine synthase (PSS) enzymes. pnas.orgmdpi.com Using L-SERINE (3-13C), researchers can trace the labeled carbon into the PS molecule, confirming the direct incorporation of serine and allowing for the study of PS biosynthesis regulation. pnas.org

The synthesis of sphingolipids begins with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). mdpi.comnih.govfrontiersin.org This initial step forms 3-ketosphinganine, which is then further metabolized to create the core ceramide structure and subsequently more complex sphingolipids like sphingomyelin (B164518) and gangliosides. frontiersin.org Isotopic labeling with L-SERINE (3-13C) has been instrumental in demonstrating that L-serine is the foundational amino acid for the sphingoid backbone and is crucial for maintaining sphingolipid homeostasis. nih.govfrontiersin.orgplos.org Studies in specific cell types, like neurons, have shown that an external supply of L-serine is essential for the synthesis of both phosphatidylserine and sphingolipids. nih.govresearchgate.net

Table 1: Research Findings on L-Serine in Lipid Synthesis
Metabolic PathwayKey EnzymeRole of L-SerineSignificance
Phosphatidylserine (PS) SynthesisPhosphatidylserine Synthase (PSS)Provides the polar head group. pnas.orgalzdiscovery.orgPS is a key component of cell membranes and is involved in cellular signaling. nih.gov
Sphingolipid (SL) SynthesisSerine Palmitoyltransferase (SPT)Provides the backbone for the ceramide structure. mdpi.comfrontiersin.orgSphingolipids are crucial for membrane structure, cell signaling, and neuronal development. nih.govresearchgate.net

L-SERINE (3-13C) Interconversion and Catabolism

Beyond its role in lipid synthesis, L-serine is a central node in amino acid metabolism and a contributor to central energy pathways. L-SERINE (3-13C) is used to trace these transformations, revealing the metabolic fate of its carbon skeleton.

L-serine and glycine are rapidly interconverted in a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). wikipedia.orgnih.govannualreviews.org This reaction is a cornerstone of one-carbon metabolism, as the conversion of L-serine to glycine involves the transfer of the C-3 carbon of serine to tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate. mdpi.comnhri.org.tw When L-SERINE (3-13C) is used as a tracer, the ¹³C label is transferred to the one-carbon pool, which is subsequently used for the synthesis of purines and thymidylate. nih.gov The remaining two carbons of the original serine molecule form glycine. Conversely, SHMT can also synthesize L-serine from glycine and a one-carbon unit. wikipedia.organnualreviews.org This rapid interconversion means that tracing studies often show a quick distribution of the isotopic label between the serine and glycine pools. nih.govnih.gov

L-serine can be converted to its stereoisomer, D-serine, through the action of the enzyme serine racemase. wikipedia.orgnih.govnih.gov D-serine functions as a crucial neuromodulator, acting as a co-agonist at NMDA receptors in the brain. wikipedia.orgbiorxiv.org By supplying L-SERINE (3-13C) to relevant biological systems, such as brain tissue or astrocyte cultures, the appearance of the ¹³C label in the D-serine pool directly demonstrates the activity of serine racemase and quantifies the flux from L-serine to D-serine. mdpi.comresearchgate.net Research indicates that this conversion is a key metabolic pathway in the central nervous system for producing this important signaling molecule. biorxiv.orgnih.gov

L-serine is a glucogenic amino acid, meaning its carbon skeleton can be used for the synthesis of glucose. mdpi.comnih.gov The primary catabolic route for L-serine to enter central carbon metabolism is its conversion to pyruvate (B1213749). mdpi.comnih.govresearchgate.net This can occur directly through the action of L-serine dehydratase. mdpi.comacs.org Once formed, the ¹³C-labeled pyruvate derived from L-SERINE (3-13C) can have several fates. It can be converted to acetyl-CoA and enter the Tricarboxylic Acid (TCA) cycle to support energy production, or it can be used as a substrate for gluconeogenesis, primarily in the liver and kidneys, to produce glucose. mdpi.comnih.gov Isotope tracing studies using L-SERINE (3-13C) in mice have shown that serine is readily converted to both pyruvate and glucose, highlighting its role as a gluconeogenic precursor. annualreviews.orgnih.gov For instance, one study in rats found that serine contributes a significant percentage of the carbon atoms found in plasma glucose. nih.gov

Table 2: Metabolic Fate of L-Serine Carbon Skeleton
Metabolic ProcessKey Enzyme(s)Product(s) from L-SerineMetabolic Significance
InterconversionSerine Hydroxymethyltransferase (SHMT)Glycine, 5,10-Methylene-THFLinks serine/glycine metabolism with one-carbon pathways for nucleotide synthesis. nih.govannualreviews.org
RacemizationSerine RacemaseD-SerineSynthesis of a key neuromodulator for NMDA receptor function. wikipedia.orgnih.gov
CatabolismL-Serine DehydratasePyruvateEntry point into central carbon metabolism for gluconeogenesis and TCA cycle. mdpi.comnih.gov

Enzymatic and Regulatory Mechanisms Probed by L Serine 3 13c

Kinetic Studies of Serine-Metabolizing Enzymes using L-SERINE (3-13C)

Kinetic analysis using L-SERINE (3-13C) allows for the measurement of reaction rates and the flow of metabolites (flux) through serine-centric pathways. This approach is instrumental in understanding how cells partition serine between competing metabolic fates, such as protein synthesis, nucleotide biosynthesis, and glycine (B1666218) production.

The interconversion of serine and glycine is a critical node in cellular metabolism, catalyzed by serine hydroxymethyltransferase (SHMT). oup.comnih.gov Mammalian cells express two main isozymes: the cytosolic SHMT1 and the mitochondrial SHMT2. nih.govoup.comnih.gov These isozymes play distinct roles in one-carbon metabolism. SHMT1 is closely linked to cytosolic de novo thymidylate synthesis, while SHMT2 is a primary source of one-carbon units in the mitochondria for processes like purine (B94841) synthesis. oup.comnih.gov

L-SERINE (3-13C) is an ideal tool to dissect the isozyme-specific activities in intact cells. When cells are supplied with L-SERINE (3-13C), the ¹³C label is located on the hydroxymethyl group that is transferred to tetrahydrofolate (THF) during the conversion to glycine. oup.com The resulting glycine will be unlabeled, while the one-carbon unit transferred to THF becomes ¹³C-labeled 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). By performing subcellular fractionation and analyzing the isotopic enrichment in compartment-specific pools of metabolites, the relative flux through SHMT1 and SHMT2 can be determined. For instance, studies in Chinese hamster cells have shown that the intrinsic activity of SHMT2 can be significantly higher than that of SHMT1. annualreviews.org

Table 1: Conceptual Isotopic Labeling Patterns for Probing SHMT Isozyme Activity with L-SERINE (3-13C)

CompartmentAnalyteExpected ¹³C Enrichment with High SHMT1 ActivityExpected ¹³C Enrichment with High SHMT2 ActivityRationale
Cytosol 5,10-CH₂-THFHighLowSHMT1 directly produces labeled 5,10-CH₂-THF in the cytosol. nih.govoup.com
Mitochondria 5,10-CH₂-THFLowHighSHMT2 directly produces labeled 5,10-CH₂-THF in the mitochondria. nih.govoup.com
Cytosol GlycineUnlabeledUnlabeledThe C-3 carbon is transferred away from serine in the SHMT reaction.
Nucleus dTMPHighModerateCytosolic SHMT1 is a primary source for thymidylate synthesis. nih.gov Mitochondrial one-carbon units can also contribute.

This is an interactive table. Click on the headers to explore the data.

The de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) is known as the serine synthesis pathway (SSP). annualreviews.orgrupress.orgnih.gov The first and rate-limiting enzyme in this pathway is 3-phosphoglycerate dehydrogenase (PHGDH). nih.govnih.gov Isotope tracing studies, often using ¹³C-labeled glucose, have demonstrated that the flux through the SSP is highly regulated and crucial for the proliferation of certain cancer cells. nih.govcore.ac.uk

L-SERINE (3-13C) can be used to probe how the activity of the SSP regulates the fate of exogenous (externally supplied) serine. For example, in cells with high PHGDH activity, the intracellular serine pool is actively supplied by de novo synthesis, which dilutes the ¹³C label from the supplied L-SERINE (3-13C). Conversely, when PHGDH is inhibited, cells become more reliant on exogenous serine, and the metabolic fate of the ¹³C label can be tracked more directly. Studies using PHGDH inhibitors have revealed a surprising coordination mechanism: inhibiting de novo serine synthesis not only stops the production of glucose-derived serine but also impairs the utilization of exogenous serine for nucleotide synthesis, leading to a "wasting" of serine-derived one-carbon units. core.ac.uk This indicates that the SSP does not simply supplement serine pools but actively coordinates the fate of all available serine. core.ac.uk

Table 2: Research Findings on the Regulation of Serine Pathway Fluxes

ConditionTracer UsedKey FindingImplication for L-SERINE (3-13C) MetabolismReference
PHGDH InhibitionU-¹³C-glucoseReduced production of M+3 serine and M+2 glycine.Increases cellular reliance on exogenous L-SERINE (3-13C). core.ac.uk
PHGDH InhibitionU-¹³C-serineIncreased production of M+1 serine (from unlabeled glycine + ¹³C one-carbon unit).Reveals inhibitor-induced increase in SHMT1-mediated serine-glycine cycling. core.ac.uk
BPGM Deletion¹³C₆-GlucoseIncreased production of M+3 serine from glucose.Suggests that increased 3-PG availability drives flux into de novo synthesis, which would dilute an exogenous L-SERINE (3-13C) tracer. nih.gov
Low Glucose¹³C₆-GlucoseMaintained or activated de novo serine synthesis and enhanced serine-to-glycine conversion.Demonstrates that under nutrient stress, the metabolism of L-SERINE (3-13C) via SHMT is upregulated. nih.gov

This is an interactive table. Click on the headers to explore the data.

Serine Hydroxymethyltransferase (SHMT) Isozyme-Specific Activities

Isotopic Effects in L-SERINE (3-13C) Metabolism

When an atom is replaced by its heavier isotope, such as ¹²C with ¹³C, the rate of chemical reactions involving that atom can be slightly altered. This phenomenon is known as the kinetic isotope effect (KIE). The C-C and C-H bonds involving the heavier ¹³C atom have a lower vibrational energy and are thus stronger, potentially leading to a slower reaction rate if that bond is broken or changed in the rate-determining step of a reaction.

In the metabolism of L-SERINE (3-13C), the key reaction involving the C-3 carbon is its cleavage by SHMT. A KIE could potentially manifest as a slightly slower conversion of L-SERINE (3-13C) to glycine and 5,10-CH₂-THF compared to unlabeled L-serine. While often small for ¹³C, KIEs can provide valuable mechanistic insights. For example, studies on position-specific isotope analysis of serine have considered the large KIE associated with the glycine cleavage system (GCS), which can influence the isotopic signature at the C-3 position of serine when it is synthesized from glycine, a process relevant in photorespiration. osti.gov The measurement of such subtle effects requires high-precision mass spectrometry techniques. osti.gov

Allosteric Regulation and Post-Translational Modifications Affecting L-SERINE (3-13C) Fate

The flux of L-SERINE (3-13C) through metabolic pathways is tightly controlled by allosteric regulation and post-translational modifications (PTMs) of key enzymes. These regulatory layers ensure that serine metabolism is responsive to the cell's metabolic state.

Allosteric regulation involves the binding of a molecule to a site on an enzyme other than the active site, causing a conformational change that alters the enzyme's activity. L-serine itself is a key allosteric regulator. It performs feedback inhibition on PHGDH, the first enzyme in its own synthesis pathway, thereby controlling its de novo production. acs.orgnih.gov Remarkably, serine also acts as an allosteric activator of pyruvate (B1213749) kinase M2 (PKM2), a key glycolytic enzyme, directly linking serine levels to the regulation of glycolysis. nih.gov Furthermore, recent research has uncovered that specific RNA molecules can act as allosteric regulators (riboregulators) of SHMT1, inhibiting the serine-to-glycine reaction. biorxiv.org

Post-translational modifications (PTMs) are covalent chemical changes to proteins after their synthesis, such as phosphorylation, acetylation, and methylation, which can profoundly alter enzyme activity. mdpi.comacs.org For example, the metabolic fate of serine is intrinsically linked to the S-adenosylmethionine (SAM) cycle, which provides the methyl groups for numerous methylation reactions, including histone methylation. acs.org The availability of serine, via one-carbon metabolism, can thus influence the epigenetic landscape of the cell. acs.org In a more direct PTM, L-serine residues within certain ribosomally synthesized peptides can be enzymatically converted to D-alanines, a modification crucial for the function of specific antibiotics. pnas.org

Using L-SERINE (3-13C), researchers can quantify how these regulatory events impact metabolic flux. For instance, by tracing the ¹³C label in the presence or absence of an allosteric regulator or in cells with mutated PTM sites, the precise effect of that regulation on the partitioning of serine can be determined.

Table 3: Regulation of Key Enzymes in Serine Metabolism

EnzymeAllosteric Regulator(s)Effect of RegulatorPost-Translational Modifications (PTMs)Effect of PTM
PHGDH L-SerineInhibition (Feedback)PhosphorylationCan modulate activity and stability.
PKM2 L-SerineActivationPhosphorylation, OxidationModulates enzyme activity and substrate binding. nih.gov
SHMT1 RNA (SHMT2 mRNA)Inhibition (Allosteric)PhosphorylationMay regulate enzyme localization and activity.
L-Serine Dehydratase L-SerineActivation (at non-catalytic site)Not well characterizedN/A

This is an interactive table. Click on the headers to explore the data.

Applications of L Serine 3 13c in Diverse Biological Systems

Metabolic Reprogramming in Proliferating Cell Models

Cancer cells exhibit significant metabolic alterations to sustain their high proliferation rates. d-nb.info L-SERINE (3-13C) is instrumental in unraveling these changes, particularly in the context of one-carbon metabolism, which is crucial for the synthesis of nucleotides and other macromolecules essential for cell growth. nih.govrupress.org

Many cancer types show an increased expression of enzymes involved in the de novo synthesis of serine. nih.gov Isotope tracing studies using labeled serine have demonstrated that the carbon from the C3 position of serine is a primary contributor to the one-carbon pool. nih.gov This one-carbon unit is vital for purine (B94841) and thymidylate biosynthesis, processes that are often upregulated in cancer. rupress.orgnih.gov

Research has shown that while some cancer cells can rely on extracellular serine, others require de novo synthesis even when external serine is available. rupress.org L-SERINE (3-13C) tracing helps to distinguish between these metabolic phenotypes and understand how the balance between serine uptake and synthesis impacts cancer cell proliferation. nih.gov For instance, studies have revealed that the serine-to-glycine conversion and the subsequent one-carbon metabolism are critical for maintaining the levels of S-adenosylmethionine (SAM), a universal methyl donor. rupress.org

Furthermore, tracing studies have highlighted the heterogeneity in serine metabolism among different cancers. For example, about 40% of pancreatic ductal adenocarcinoma (PDAC) cell lines are dependent on exogenous serine for proliferation due to low expression of key enzymes in the serine synthesis pathway. mdpi.com

Table 1: Key Findings from L-SERINE (3-13C) Tracing in Cancer Cell Metabolism

Research Finding Significance
Carbon 3 of serine is a major source of one-carbon units for purine and thymidylate biosynthesis. nih.gov Highlights the critical role of serine in providing building blocks for DNA synthesis in proliferating cancer cells.
Serine availability is necessary to maintain S-adenosylmethionine (SAM) levels. rupress.org Demonstrates the link between serine metabolism and epigenetic modifications and other methylation reactions.
Some cancer cells require de novo serine synthesis despite the presence of extracellular serine. rupress.org Indicates that intracellular serine synthesis has specific roles beyond providing a general source of the amino acid.
A significant portion of pancreatic cancer cell lines depend on external serine for growth. mdpi.com Suggests a potential therapeutic vulnerability in certain cancer types by targeting serine uptake.
Serine-derived one-carbon units are used for thymidylate synthesis. annualreviews.org Confirms the direct contribution of serine to the synthesis of DNA precursors.

The human breast cancer cell line, MCF-7, has been a valuable model for studying serine metabolism. Research using L-[3-¹³C]serine in MCF-7 cells has provided detailed insights into one-carbon metabolism. nih.gov These studies have shown that formate (B1220265), derived from the C3 of serine within the mitochondria, is the primary source of one-carbon units for both purine and thymidylate synthesis in the cytosol. nih.gov

Interestingly, the direct cleavage of serine to glycine (B1666218) and a one-carbon unit in the cytosol by cytosolic serine hydroxymethyltransferase (cSHMT) does not appear to be the main contributor to this one-carbon pool in MCF-7 cells. nih.gov This finding underscores the importance of mitochondrial metabolism in supplying the necessary components for cytosolic biosynthesis. In fact, it's estimated that the C3 of serine accounts for approximately 95% of the one-carbon pool in these cells. nih.gov

Further investigations in MCF-7 cells have explored the interplay between glucose and serine metabolism. While glycolysis is a source for serine biosynthesis, the labeling patterns from ¹³C-glucose indicate that this de novo synthesis occurs at a relatively low level under standard culture conditions. frontiersin.orgmdpi.com However, this small amount of synthesis may still be critical for one-carbon metabolism. frontiersin.org The utilization of L-SERINE (3-13C) allows researchers to quantify the contribution of exogenous serine to various metabolic pathways, including nucleotide synthesis. nih.gov

L-SERINE (3-13C) Tracing in Cancer Cell Metabolism

L-SERINE (3-13C) in Organ-Specific Metabolic Research

In the central nervous system (CNS), L-serine plays a crucial role in both development and function. nih.gov The brain has a high demand for serine, not only for protein synthesis but also as a precursor for important molecules like sphingolipids and the neurotransmitters glycine and D-serine. nih.gov Due to the limited transport of serine across the blood-brain barrier, the brain relies heavily on local, de novo synthesis. nih.govnih.gov

Astrocytes are the primary site of L-serine synthesis in the brain, utilizing glucose as a precursor. annualreviews.orgnih.govfrontiersin.org This process involves a three-step enzymatic pathway starting from the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.govfrontiersin.org L-SERINE (3-13C) tracing studies are vital for understanding this "serine shuttle," where astrocytes produce L-serine and supply it to neurons. frontiersin.orgpnas.org Neurons, in turn, can use this L-serine to produce D-serine, a critical co-agonist for NMDA receptors involved in synaptic plasticity and learning. nih.govmdpi.com

Defects in L-serine synthesis lead to severe neurological disorders, underscoring its importance in the brain. nih.gov Tracing studies with labeled serine help to elucidate the dynamics of serine metabolism between different cell types in the brain and how this communication is altered in disease states. annualreviews.orgnih.gov

The liver and kidneys are central organs in regulating whole-body amino acid homeostasis, including that of serine. annualreviews.organnualreviews.org Unlike the brain, which primarily uses glucose for serine synthesis, the liver and kidneys predominantly utilize glycine to produce and release serine into the circulation. annualreviews.org L-SERINE (3-13C) tracing can be employed to quantify the rates of serine synthesis and disposal in these organs.

In the liver, serine can be converted to pyruvate (B1213749) and contribute to gluconeogenesis, a pathway for generating glucose. mdpi.com This process is particularly active when dietary protein intake is high. mdpi.com Tracing studies in preclinical models have shown that orally administered [U-¹³C₃]serine leads to labeled glycine, pyruvate, and citrate (B86180) in the liver, confirming that hepatic gluconeogenesis is a major route for serine disposal. nih.gov

The kidneys also play a significant role in inter-organ serine metabolism, contributing to its release into the bloodstream. medrxiv.org By using isotopically labeled serine, researchers can dissect the relative contributions of the liver and kidneys to systemic serine availability under different physiological and pathological conditions. isotope.com

Investigations in Brain Metabolism (e.g., Astrocytes)

L-SERINE (3-13C) Tracing in Preclinical Animal Models

Preclinical animal models are indispensable for studying metabolic processes in a whole-organism context. The use of L-SERINE (3-13C) in such models allows for the investigation of systemic serine metabolism and its role in various diseases. annualreviews.organnualreviews.org

For example, stable isotope tracer infusions in mice have been used to determine the turnover rate of L-serine in circulation. annualreviews.org These studies provide valuable data on the dynamics of serine homeostasis. Oral administration of labeled serine to mice has been employed to track its absorption, distribution, and metabolic fate in different tissues. nih.gov

Such studies have revealed that insulin (B600854) resistance can affect serine disposal, linking serine metabolism to metabolic disorders like diabetes. nih.gov Furthermore, in vivo tracing has been used to investigate the contribution of serine to nucleotide biosynthesis in tumors, demonstrating that ¹³CO₂ generated from metabolic processes can be reincorporated into serine. biorxiv.org These findings highlight the complex and interconnected nature of metabolic pathways within a living organism.

In Vivo Metabolic Flux Analysis in Genetically Modified Organisms (e.g., Phgdh knockout mice)

The use of L-Serine (3-13C) is particularly insightful in the study of genetically modified organisms, such as mice with a knockout of the Phgdh gene. nih.gov PHGDH, or D-3-phosphoglycerate dehydrogenase, is the enzyme that catalyzes the first step in the de novo biosynthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate. nih.govannualreviews.org By knocking out the Phgdh gene, researchers can create a model system where the endogenous production of L-serine is impaired.

In these Phgdh knockout mice, administering L-Serine (3-13C) allows for a precise analysis of how the organism compensates for the inability to produce its own serine. Researchers can trace the labeled carbon as it is incorporated into various downstream metabolites. This technique has been instrumental in demonstrating that despite the genetic modification, dietary serine can be sufficient to support the normal functions of most adult tissues. nih.gov

However, studies using these models have also highlighted the critical role of PHGDH-derived serine in specific organs and metabolic processes. For instance, research has shown that PHGDH knockdown in the liver leads to a significant decrease in the synthesis of ceramides, a class of lipid molecules essential for cellular signaling and membrane structure. nih.gov This finding underscores the importance of the de novo serine synthesis pathway in maintaining lipid homeostasis, even when dietary serine is available. nih.gov

Furthermore, investigations in Phgdh deficient mice have revealed the indispensable role of de novo L-serine synthesis for the proper development of the central nervous system. biorxiv.org These mice exhibit severe hypoplasia of the central nervous system, with a marked reduction in L-serine and sphingolipids, indicating that de novo biosynthesis is critical for neural proliferation and differentiation. biorxiv.org

Table 1: Impact of PHGDH Knockdown on Liver Metabolites

Metabolite Change in Phgdh Knockdown Mice Significance
Serine ~20% decrease Demonstrates impaired synthesis. nih.gov
Ceramides Significantly decreased Highlights role of de novo serine in lipid homeostasis. nih.gov

Evaluation of Systemic L-Serine (3-13C) Turnover and Distribution

Stable isotope tracers like L-Serine (3-13C) are invaluable for quantifying the systemic turnover and distribution of L-serine in the body. Following an overnight fast, it is estimated that approximately 58 mmol of L-serine appears in the system per day. nih.gov A significant portion of this, around 6.9 grams (or 65.1 mmol) per day for a 70 kg individual, is derived from the breakdown of endogenous proteins. nih.govmdpi.com

Isotope tracing studies have further elucidated that about 73% of the serine that appears in a fasting state is a result of de novo synthesis from 3-phosphoglycerate and glycine. mdpi.com The synthesis of L-serine from glycine, a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT), accounts for roughly 41% of the total glycine flux in healthy humans. nih.gov

These in vivo tracing experiments provide a dynamic picture of L-serine homeostasis, revealing the continuous interplay between dietary intake, protein degradation, and de novo synthesis to meet the body's metabolic demands. They also allow for the investigation of how these fluxes are altered in different physiological and pathological states. For example, studies have shown that a diet restricting sulfur amino acids can redirect carbohydrates and amino acids, including serine, towards TCA cycle oxidation. oup.com

L-SERINE (3-13C) in Microbial and Parasite Metabolism

The metabolic pathways of microorganisms and parasites are often distinct from their hosts, presenting unique targets for therapeutic intervention. L-Serine (3-13C) is a crucial tool for dissecting these pathways and understanding the specific roles of L-serine in these organisms.

Metabolic Studies in Trypanosoma cruzi

Trypanosoma cruzi is the parasitic protozoan that causes Chagas disease. asm.org This parasite utilizes amino acids for a variety of essential biological processes, including energy production and survival under nutritional stress. asm.orgbiorxiv.org Recent studies have highlighted the importance of L-serine in the energy metabolism of T. cruzi. asm.orgbiorxiv.orgnih.gov

Research demonstrates that T. cruzi can transport L-serine from the extracellular environment and that this amino acid can sustain the viability of the epimastigote form of the parasite under conditions of nutritional stress. asm.orgbiorxiv.orgnih.gov L-serine stimulates oxygen consumption and helps maintain intracellular ATP levels. asm.orgbiorxiv.orgnih.gov Furthermore, L-serine is implicated in establishing the mitochondrial membrane potential in the parasite. asm.orgbiorxiv.orgnih.gov

A key metabolic route for L-serine in T. cruzi is the serine-pyruvate pathway, which leads to the production and excretion of acetate (B1210297) and alanine (B10760859). biorxiv.orgresearchgate.net This pathway, facilitated by a serine/threonine dehydratase, allows the parasite to use L-serine as a direct source for ATP production, a significant finding for understanding the parasite's metabolic adaptability. asm.orgnih.govresearchgate.net

Table 2: L-Serine Metabolism in Trypanosoma cruzi

Metabolic Process Role of L-Serine Key Findings
Energy Metabolism Substrate for ATP production Stimulates oxygen consumption and maintains ATP levels. asm.orgbiorxiv.orgnih.gov
Nutritional Stress Response Sustains cell viability Crucial for survival in nutrient-poor environments. asm.orgbiorxiv.orgnih.gov
Mitochondrial Function Establishes membrane potential Plays a role in mitochondrial health. asm.orgbiorxiv.orgnih.gov

Pathways in Other Model Organisms

The metabolism of L-serine has also been extensively studied in other model organisms, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, often with the aid of isotopically labeled serine.

In E. coli, L-serine is an intermediate metabolite, and its synthesis is tightly regulated. nih.gov The primary metabolic fates of L-serine are its conversion to glycine by serine hydroxymethyltransferase (encoded by glyA) or its deamination to pyruvate by L-serine deaminases (encoded by sdaA, sdaB, and tdcG). nih.govnih.gov Metabolic engineering studies in E. coli often focus on manipulating these pathways to enhance the production of L-serine for industrial applications. cnif.cndtu.dkresearchgate.net

In the yeast Saccharomyces cerevisiae, L-serine plays a multifaceted role. It is a building block for proteins and a major donor of one-carbon units for folate metabolism. oup.comd-nb.info Similar to E. coli, L-serine can be converted to glycine. nih.gov However, unlike glycine, the addition of excess L-serine to yeast cultures triggers a transcriptional response that suggests it is primarily utilized as a nutrient source. oup.comresearchgate.net It can be catabolized to pyruvate and ammonia, allowing it to serve as both a carbon and nitrogen source. oup.comresearchgate.net Studies using 13C-labeled formate and serine have helped to dissect the distinct roles of cytoplasmic and mitochondrial compartments in one-carbon metabolism, with serine being a key player in mitochondrial pathways. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
L-Serine (3-13C)
L-Serine
D-3-phosphoglycerate dehydrogenase (PHGDH)
3-phosphoglycerate
Ceramide
Triacylglycerol
Sphingolipid
Glycine
3-phosphohydroxypyruvate
Serine hydroxymethyltransferase (SHMT)
Pyruvate
Acetate
Alanine
Serine/threonine dehydratase
glyA
sdaA
sdaB
tdcG
Formate
ATP
D-serine
Phosphoserine aminotransferase (PSAT1)
Phosphoserine phosphatase (PSPH)
5,10-methylene-tetrahydrofolate (5,10-MTHF)
Tetrahydrofolate (THF)
NAD+
NADH
Glutamate
3-phosphoserine
S-adenosylmethionine (SAM)
Glutathione (B108866) (GSH)
Glucose
Lactate
Acetyl-CoA
Oxaloacetate
Ribose-5-phosphate (R5P)
Isocitrate
Malate (B86768)
Citrate
Palmitic acid
Proline
Histidine
Glutamine
Threonine
Cysteine
Methionine
Betaine
Cystathionine (B15957)
Taurine
Hydrogen sulfide (B99878) (H2S)
2-oxobutyrate
Phosphatidylserine (B164497)
Phosphatidylethanolamine
Mannoproteins
Acrylates
Homoserine dehydrogenase
2-oxoglutarate
L-O-phosphoserine
Dihydrofolate reductase (DHFR)
3-phosphohydroxypyruvic acid (3-PHP)
Mitochondrial DNA (mtDNA)
cGAS-STING signaling pathway
CXCL7
STAT1
Lipopolysaccharide (LPS)
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
1-deoxysphinganine
IMP
UMP
Glucose-6-phosphate (G6P)
L-threonine aldolase
Cystathionine-lyase
Cystathionine-synthase
3-phophoserine aminotransferase
3-phosphoserine phosphatase
3-phosphoglycerate dehydrogenase
Mitochondrial serine hydroxymethyltransferase
Cytoplasmic serine hydroxymethyltransferase
5,10-methylenetetrahydrofolate
N-methyl-D-aspartate (NMDA) receptors
GluN1
GluN3
MTHFD1/2
MTHFD1/2L
DHFR
TYMS
MTHFS
SRR
GCV1-3
ADE2
ADE8
ADE17
MET13
SHM2
CHA1
SER1
SER2
SER3
SER33
SHM1
CYS3
CYS4
GLY1
Gcn4p
Bas1p
pgk
serA
serC
serB
GABAergic synapse
TCS
sdaC
ThrE
ilvA
tdcB
GCI
GSSG
CYS4
Neu-Laxova syndrome
Alzheimer's disease
Amyotrophic lateral sclerosis
Ewing sarcoma
Liposarcoma
Melanoma
Glioblastoma
Colorectal cancer
Non-small cell lung cancer (NSCLC)
Cutaneous squamous cell carcinoma

Future Directions and Emerging Frontiers in L Serine 3 13c Research

Integration of L-SERINE (3-13C) Tracing with Multi-Omics Data

A key frontier in metabolic research is the integration of isotopic tracing data with other high-throughput "omics" technologies. This holistic approach promises a more comprehensive understanding of how metabolic fluxes are regulated at the genetic, transcriptomic, and proteomic levels.

Combining Isotopic Flux Data with Transcriptomics and Proteomics

The integration of L-SERINE (3-13C) flux data with transcriptomics and proteomics allows for a direct correlation between gene expression, protein abundance, and metabolic pathway activity. For instance, studies in breast cancer cell lines have shown that increased intracellular serine pools, as revealed by metabolomics, correspond with the overexpression of genes like PHGDH and PSPH, which are involved in serine biosynthesis. uva.es This integrated analysis provides a clearer picture of how cancer cells rewire their metabolism to support proliferation. uva.es

Similarly, in agricultural research, multi-omics integration has been used to understand plant responses to abiotic stresses like drought. mdpi.com By combining transcriptomic, proteomic, and metabolomic data, researchers can identify key enzymes and pathways, such as those involved in L-serine metabolism, that are up- or down-regulated in response to environmental challenges. mdpi.com This approach helps to build a more complete model of the metabolic adjustments that contribute to stress tolerance.

Future studies will likely leverage this integrative approach to explore a wider range of biological systems and disease states. By linking changes in L-SERINE (3-13C) metabolism to specific gene and protein expression profiles, researchers can identify novel regulatory mechanisms and potential therapeutic targets.

Systems Biology Approaches to L-SERINE (3-13C) Metabolic Networks

Systems biology aims to understand the complex interactions within a biological system as a whole. In the context of L-SERINE (3-13C) research, this involves constructing and analyzing comprehensive metabolic network models that incorporate isotopic labeling data. These models can simulate the flow of carbon from L-SERINE (3-13C) through various interconnected pathways, providing a quantitative understanding of metabolic fluxes. embopress.org

These models can also be used to predict the metabolic consequences of genetic mutations or environmental changes. For example, in the study of Corynebacterium glutamicum, a bacterium used for industrial amino acid production, in silico modeling based on L-serine metabolism helped to identify genetic modifications that could decouple L-serine catabolism from cell growth, leading to increased L-serine accumulation. acs.org

Development of Novel L-SERINE (3-13C) Tracers and Experimental Modalities

The development of new isotopic tracers and experimental techniques is crucial for probing previously inaccessible aspects of L-serine metabolism. While L-SERINE (3-13C) is a powerful tool, researchers are continually seeking ways to enhance the information obtained from tracing experiments.

One area of development is the use of multiply labeled tracers, such as L-Serine (¹³C₃, ¹⁵N), which can provide additional information about the fate of both the carbon and nitrogen atoms of the serine molecule. isotope.com This can be particularly useful for dissecting the interplay between serine metabolism and nitrogen-containing pathways.

Furthermore, advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are enabling more precise and detailed measurements of isotopic labeling patterns in a wider range of metabolites. nih.govtum.de These technological improvements, combined with novel experimental designs, will allow for a more granular view of L-serine metabolic networks. For example, dynamic labeling experiments, where the incorporation of the tracer is monitored over time, can provide insights into the kinetics of metabolic reactions. nih.govrsc.org

Exploring Unconventional L-SERINE (3-13C) Metabolic Fates and Functions

While the central roles of L-serine in protein synthesis, one-carbon metabolism, and nucleotide biosynthesis are well-established, there is growing interest in exploring less conventional metabolic fates and functions of this amino acid. L-SERINE (3-13C) tracing is an ideal tool for uncovering and quantifying these alternative pathways.

For instance, L-serine is a precursor for the synthesis of other non-essential amino acids, lipids, and neurotransmitters. researchgate.netnih.gov Isotopic tracing can be used to determine the relative contribution of L-serine to these diverse biosynthetic pathways in different cell types and physiological conditions. Recent studies have used stable isotope tracing to investigate the de novo synthesis of cysteine from serine in various tissues and tumors, revealing significant differences in pathway activity. nih.gov

Moreover, the interconversion of L-serine to its isomer, D-serine, which acts as a neuromodulator, is another area of active investigation. nih.gov L-SERINE (3-13C) tracing could be employed to study the dynamics of this conversion and its role in neurological function and disease.

Challenges and Opportunities in Quantitative L-SERINE (3-13C) Metabolic Flux Analysis

Metabolic flux analysis (MFA) using L-SERINE (3-13C) provides a quantitative measure of the rates of metabolic reactions. nih.gov While powerful, this technique faces several challenges, particularly in the context of large and complex metabolic networks.

Overcoming Computational Burdens in Large-Scale Models

A major challenge in ¹³C-MFA is the computational complexity associated with fitting labeling data to large-scale metabolic models. nih.gov These models can encompass hundreds or even thousands of reactions, making the calculation of flux distributions a computationally intensive task. nih.govplos.org

To address this, researchers are developing more efficient algorithms and computational frameworks for flux analysis. nih.gov These methods aim to reduce the computational time required for flux estimation and to improve the accuracy and robustness of the results. For example, approaches that simplify the metabolic network by lumping together certain reactions or that use advanced mathematical techniques to solve the flux balance equations are being explored. plos.org

Another opportunity lies in the development of user-friendly software tools that automate many of the steps involved in ¹³C-MFA, from data processing to model fitting and statistical analysis. nih.gov Such tools would make this powerful technique more accessible to a broader range of researchers who may not have specialized expertise in computational modeling.

Research AreaKey FocusExample Application
Multi-Omics Integration Combining L-SERINE (3-13C) tracing with transcriptomics and proteomics.Identifying gene expression changes that correlate with altered serine metabolism in cancer. uva.es
Systems Biology Constructing and analyzing large-scale metabolic network models.Simulating the impact of genetic modifications on L-serine production in microorganisms. acs.org
Novel Tracers Developing new isotopically labeled forms of serine and other molecules.Using multiply labeled tracers to simultaneously track the fate of carbon and nitrogen atoms. isotope.com
Unconventional Fates Investigating lesser-known metabolic pathways involving L-serine.Tracing the synthesis of cysteine from serine in different tissues. nih.gov
Quantitative Flux Analysis Improving the accuracy and efficiency of metabolic flux calculations.Developing advanced algorithms to handle the complexity of large-scale metabolic models. nih.gov

Enhancing Resolution and Reproducibility in Isotopic Measurements

The precision and reliability of findings in metabolic studies utilizing L-serine (3-13C) are fundamentally dependent on the resolution and reproducibility of isotopic measurements. Advances in analytical techniques are crucial for accurately tracing the fate of the 13C label and interpreting metabolic fluxes.

High-resolution mass spectrometry, particularly instruments like the Orbitrap, has emerged as a powerful tool for position-specific isotope analysis. This technology allows for the differentiation of fragment ions, enabling the precise determination of which carbon positions within a molecule are labeled. osti.gov For instance, in studies with derivatized serine, specific fragment ions can be targeted to deduce the isotopic enrichment at each carbon position. osti.gov Achieving precisions of 0.2–1.0‰ for δ13C values is possible with these methods. osti.gov

Gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) is another established technique for the high-precision analysis of 13C in amino acids like serine. wvu.edu Proper derivatization is often a critical step to make the amino acids volatile for GC analysis. wvu.edualexandraatleephillips.com The choice of derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can significantly impact the reproducibility of the measurements. wvu.edu It is essential to correct for the carbon atoms added during derivatization using a mass balance equation and to determine the kinetic isotope effect (KIE) to ensure accuracy. wvu.edu

Liquid chromatography-mass spectrometry (LC-MS) offers an alternative that can bypass the need for derivatization, simplifying sample preparation. alexandraatleephillips.com However, challenges such as the co-elution of compounds and matrix effects can hinder accurate quantification. researchgate.net To overcome these, robust analytical workflows are being developed that optimize metabolite extraction, GC-MS or LC-MS measurement parameters, and computational data processing. mdpi.com These workflows enable the detection of very low isotopic enrichments, even below 1%, which is critical for in vivo human studies where the signal from the labeled tracer is diluted. mdpi.com

Standardization of procedures and the use of well-characterized internal standards are paramount for ensuring reproducibility across different laboratories and experiments. osti.govalexandraatleephillips.com The use of isotopically labeled internal standards for every metabolite of interest is the gold standard for absolute quantification, as it corrects for variations in sample preparation and instrument response. nih.gov

Analytical TechniqueKey Considerations for L-serine (3-13C) AnalysisAdvantagesChallenges
High-Resolution Mass Spectrometry (e.g., Orbitrap) Enables position-specific isotope analysis by resolving fragment ions. osti.govHigh precision and accuracy in determining isotopic enrichment at specific carbon positions. osti.govRequires specialized instrumentation and expertise.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) Requires derivatization (e.g., with BSTFA) to make serine volatile. wvu.edu Correction for added carbons and kinetic isotope effect is necessary. wvu.eduHigh sensitivity and established protocols for amino acid analysis. wvu.edualexandraatleephillips.comDerivatization can introduce variability and requires careful control. wvu.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) Can analyze serine without derivatization. alexandraatleephillips.comSimplified sample preparation. alexandraatleephillips.comPotential for co-elution of isomers and matrix effects impacting quantification. researchgate.netoup.com

Addressing Isomer Distinctions in Metabolite Identification

A significant challenge in metabolomics is the differentiation of isomers—molecules with the same chemical formula but different structural arrangements. L-serine and its isomer, D-serine, as well as other structural isomers like threonine and homoserine, present a challenge for many analytical platforms. nih.govacs.org

Standard mass spectrometry techniques often cannot distinguish between isomers based on mass alone. researchgate.net Therefore, chromatographic separation prior to mass analysis is crucial. Techniques like hydrophilic interaction liquid chromatography (HILIC) and ion-exchange chromatography (IEC) are employed to separate isomers based on their different physical and chemical properties. oup.comacs.org The development of novel HPLC methods that combine different separation mechanisms, such as a hybrid IEC-HILIC system, can improve the resolution of closely related metabolites. oup.com

In the context of L-serine (3-13C) tracer studies, distinguishing between the labeled L-serine and its potential metabolic products that are isomers is critical for accurate pathway analysis. For example, L-serine can be converted to D-serine by serine racemase. nih.gov Without proper separation, the 13C label could be incorrectly attributed to pathways involving only L-serine.

Furthermore, the fragmentation patterns of isomers in tandem mass spectrometry (MS/MS) can sometimes be very similar, adding another layer of complexity to their identification. nih.gov The use of isotopically labeled standards, including those for potential isomeric products, can aid in their identification and quantification. nih.gov For instance, if a 13C-labeled peak is detected at the retention time corresponding to D-serine, it would provide strong evidence for the conversion of L-serine to D-serine.

Another approach involves the use of chiral chromatography columns specifically designed to separate enantiomers like L-serine and D-serine. Additionally, derivatization with chiral reagents can be used to create diastereomers that are more easily separated by standard chromatography.

ChallengeAnalytical ApproachExample Application for L-serine (3-13C)
Distinguishing L-serine from D-serine Chiral chromatography or derivatization with a chiral reagent followed by LC-MS.Separating 13C-labeled L-serine from any newly synthesized 13C-labeled D-serine to quantify the activity of serine racemase. nih.gov
Separating L-serine from other structural isomers (e.g., threonine) Advanced chromatographic techniques like HILIC or hybrid IEC-HILIC. oup.comacs.orgEnsuring that the detected 13C signal at a specific retention time corresponds solely to serine and not another co-eluting isomer.
Ambiguous MS/MS fragmentation patterns Use of isotopically labeled standards for all potential isomers. nih.govComparing the fragmentation pattern and retention time of an unknown 13C-labeled peak with those of 13C-labeled L-serine, D-serine, and threonine standards.

Q & A

Q. What is the rationale for isotopic labeling of L-serine at the third carbon position (3-¹³C) in metabolic studies?

The 3-¹³C label enables precise tracking of serine’s metabolic fate in pathways like one-carbon metabolism, glycine synthesis, or nucleotide biosynthesis. Isotopic enrichment at this position allows researchers to use techniques such as ¹³C-NMR or mass spectrometry (MS) to trace carbon flux through competing pathways. For example, in microbial studies, labeled serine can reveal regulatory mechanisms in amino acid metabolism under varying nutrient conditions .

Q. Which analytical methods are most reliable for validating the purity and isotopic enrichment of L-serine (3-¹³C)?

High-performance liquid chromatography (HPLC) coupled with refractive index detection can quantify purity, while nuclear magnetic resonance (NMR) spectroscopy confirms the ¹³C label’s positional specificity. Mass spectrometry (MS) further validates isotopic enrichment by analyzing mass-to-charge ratios. Cross-referencing these methods with a Certificate of Analysis (COA) ensures batch consistency .

Q. How should researchers design a controlled synthesis protocol for L-serine (3-¹³C) to minimize isotopic dilution?

Use enzymatic synthesis with ¹³C-labeled precursors (e.g., 3-¹³C-pyruvate) in a closed system to prevent contamination. Monitor reaction kinetics via thin-layer chromatography (TLC) to ensure intermediate steps do not introduce unlabeled carbon. Purification via ion-exchange chromatography followed by lyophilization ensures high isotopic integrity .

Advanced Research Questions

Q. What experimental parameters are critical for optimizing metabolic flux analysis using L-serine (3-¹³C) in mammalian cell cultures?

Key parameters include:

  • Isotopic steady-state timing : Determine the time required for intracellular serine pools to reach equilibrium after introducing labeled media.
  • Sampling frequency : Collect time-resolved samples to capture dynamic flux changes (e.g., every 30 minutes for 6 hours).
  • Analytical sensitivity : Use high-resolution MS or 2D-NMR to distinguish between isotopomers with overlapping signals. Reference frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensure the experimental design aligns with broader research goals .

Q. How can contradictory data on L-serine (3-¹³C) incorporation rates in neuronal versus cancer cell models be reconciled?

Q. What strategies mitigate signal interference in ¹³C-NMR when analyzing L-serine (3-¹³C) in complex biological matrices?

  • Spectral editing : Apply pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) to suppress background noise from lipids or proteins.
  • Chemical shift imaging : Use 2D NMR (e.g., HSQC) to resolve overlapping peaks in tissue extracts.
  • Internal standards : Spike samples with a known concentration of deuterated solvents (e.g., D₂O) for signal calibration. Document all parameters in a searchable lab diary to ensure reproducibility .

Methodological Guidance for Data Interpretation

Q. How should researchers structure a literature review to identify gaps in L-serine (3-¹³C) applications?

  • Categorize sources : Group studies into conceptual buckets like “isotopic tracing in cancer” or “serine metabolism in neurodegeneration.”
  • Evaluate methodologies : Compare synthesis protocols (e.g., chemical vs. enzymatic labeling) and analytical techniques across studies.
  • Leverage databases : Use PubMed and SciFinder with Boolean operators (e.g., “L-serine AND ¹³C AND flux analysis”) to filter high-impact papers. Avoid non-peer-reviewed platforms like BenchChem .

Q. What statistical criteria are essential for validating differential metabolite levels in L-serine (3-¹³C) tracer studies?

Apply a fold-change threshold (e.g., ≥2.0) combined with adjusted p-values (e.g., Benjamini-Hochberg correction) to account for multiple comparisons. Use tools like Cyber-T for Bayesian analysis of small-sample datasets. Report effect sizes and confidence intervals to contextualize biological significance .

Tables for Quick Reference

Parameter Optimal Range Key Technique Reference
Isotopic purity validation>99%¹³C-NMR, HR-MS
Metabolic flux samplingEvery 30 mins for 6 hrsTime-resolved MS
NMR signal-to-noise ratio≥50:1 (post-DEPT processing)HSQC with DEPT

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.